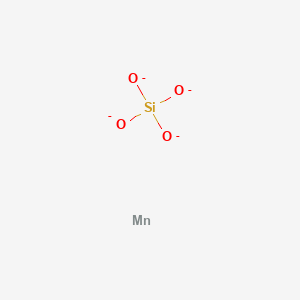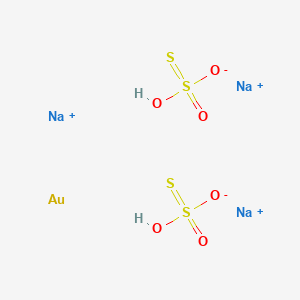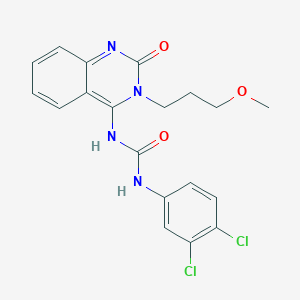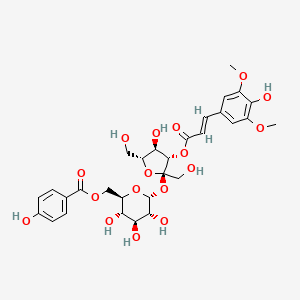
Manganese;silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese silicate is a compound composed of manganese and silicate ions. It is often found in nature as a mineral and has various industrial and scientific applications. The compound is known for its unique properties, including its ability to act as a catalyst and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese silicate can be synthesized through several methods. One common approach involves the reaction of manganese salts with silicate sources under controlled conditions. For example, a mixture of manganese chloride and sodium silicate can be reacted in an aqueous solution to form manganese silicate precipitates. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In industrial settings, manganese silicate is often produced through high-temperature processes. One method involves the reduction of manganese oxide with silicon in a furnace, resulting in the formation of manganese silicate. This process requires precise control of temperature and the use of reducing agents to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese silicate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reduction of manganese silicate can be achieved using reducing agents like hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Substitution reactions involve the replacement of silicate ions with other anions or ligands. These reactions often require specific catalysts and controlled reaction environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of manganese silicate may produce manganese dioxide and silicate ions, while reduction may yield elemental manganese and silicon dioxide.
Applications De Recherche Scientifique
Manganese silicate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Manganese silicate nanoparticles have been explored for their potential use in biological imaging and as drug delivery systems.
Medicine: The compound’s catalytic properties make it a candidate for use in medical diagnostics and therapeutic applications.
Industry: Manganese silicate is used in the production of ceramics, glass, and other materials due to its stability and unique properties.
Mécanisme D'action
The mechanism by which manganese silicate exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. In biological systems, manganese silicate nanoparticles can interact with cellular components, leading to enhanced imaging or targeted drug delivery. The molecular targets and pathways involved depend on the specific application and the form of manganese silicate used.
Comparaison Avec Des Composés Similaires
Manganese silicate can be compared with other silicate compounds, such as magnesium silicate and calcium silicate. While all these compounds share similar structural features, manganese silicate is unique due to its catalytic properties and its ability to participate in redox reactions. Other similar compounds include:
Magnesium Silicate: Known for its use as an antacid and in cosmetic products.
Calcium Silicate: Commonly used in construction materials and as an industrial absorbent.
Manganese silicate stands out due to its versatility and the wide range of applications in various fields.
Propriétés
Formule moléculaire |
MnO4Si-4 |
|---|---|
Poids moléculaire |
147.02 g/mol |
Nom IUPAC |
manganese;silicate |
InChI |
InChI=1S/Mn.O4Si/c;1-5(2,3)4/q;-4 |
Clé InChI |
FKIFVBSUOZXBIX-UHFFFAOYSA-N |
SMILES canonique |
[O-][Si]([O-])([O-])[O-].[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112063.png)
![2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112066.png)
![2-Benzyl-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112088.png)


![3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112110.png)
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14112117.png)


![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112133.png)



